4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219972-13-0
VCID: VC3056708
InChI: InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Molecular Formula: C16H25Cl2NO
Molecular Weight: 318.3 g/mol

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

CAS No.: 1219972-13-0

Cat. No.: VC3056708

Molecular Formula: C16H25Cl2NO

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride - 1219972-13-0

Specification

CAS No. 1219972-13-0
Molecular Formula C16H25Cl2NO
Molecular Weight 318.3 g/mol
IUPAC Name 4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
Standard InChI Key MSEQGGNLTFKRLU-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Information

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is identified by the CAS number 1219972-13-0 . This compound belongs to the family of substituted piperidines with the following characteristics:

  • Molecular Formula: C16H25Cl2NO

  • Molecular Weight: 318.28 g/mol

  • Chemical Structure: Features a piperidine ring with a phenoxy-methyl substituent at position 4, where the phenoxy group contains a tert-butyl group at position 4 and a chlorine atom at position 2

  • Salt Form: Hydrochloride salt, which generally enhances water solubility compared to the free base

Structural Characteristics and Comparison

The structural arrangement of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is distinctive, particularly in the positioning of the substituents on the phenoxy ring. Table 1 provides a comparative analysis with structurally similar compounds.

Table 1: Comparison of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride with Structurally Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride1219972-13-0C16H25Cl2NO318.28tert-butyl at position 4, chloro at position 2 of phenoxy ring; substituent at position 4 of piperidine
4-{[2-(tert-Butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride1146960-68-0C16H25Cl2NO318.28tert-butyl at position 2, chloro at position 4 of phenoxy ring; substituent at position 4 of piperidine
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride1220016-70-5C16H25Cl2NO318.28tert-butyl at position 2, chloro at position 4 of phenoxy ring; substituent at position 3 of piperidine

The positional isomerism observed in these compounds is significant as it can substantially impact their physicochemical properties and biological activities. The specific arrangement of the tert-butyl and chloro substituents on the phenoxy ring affects the electron distribution, lipophilicity, and steric properties of the molecule, potentially influencing its interactions with biological targets.

Physicochemical Properties

Based on its structure, 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is expected to possess the following physicochemical properties:

  • Solubility: Likely moderately water-soluble due to the hydrochloride salt formation, with good solubility in polar organic solvents

  • Lipophilicity: Moderate to high, contributed by the tert-butyl group and chlorinated aromatic ring

  • Stability: Expected to be stable under standard laboratory conditions

  • Crystallinity: Likely to form crystalline solid as the hydrochloride salt

Synthesis and Preparation

Synthetic ApproachKey ReagentsReaction ConditionsAdvantages
Direct Etherification4-(tert-butyl)-2-chlorophenol, 4-(bromomethyl)piperidineBase (e.g., K2CO3, Cs2CO3), Polar aprotic solvent (DMF), 65-80°C, 2-4hStraightforward approach with potentially high yield
Mitsunobu Reaction4-(tert-butyl)-2-chlorophenol, 4-(hydroxymethyl)piperidineDIAD/PPh3, THF, room temperatureMild conditions, stereochemical control
Protected Piperidine Approachtert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, 4-(tert-butyl)-2-chlorophenol1. Etherification 2. Boc deprotection 3. HCl salt formationEnables selective functionalization

Synthetic Considerations

The synthesis of piperidine derivatives with phenoxy substituents typically involves several key steps, as observed in similar compounds:

  • Protection of Piperidine Nitrogen: Often achieved using Boc (tert-butyloxycarbonyl) protection to prevent side reactions during subsequent steps

  • Etherification Reaction: Formation of the ether linkage between the phenol and the piperidine derivative, frequently conducted using basic conditions (Cs2CO3, K2CO3) in polar aprotic solvents like DMF

  • Deprotection: Removal of protecting groups, typically using acidic conditions for Boc deprotection

  • Salt Formation: Conversion to the hydrochloride salt using HCl in an appropriate solvent system

For compounds involving piperidine derivatives, reactions often require inert atmosphere conditions and careful temperature control to optimize yields and minimize side reactions .

Biological Activity and Applications

Biological ActivityTarget/MechanismSupporting EvidenceRelevance to Target Compound
AntimicrobialBacterial cell membrane disruption or metabolic pathway inhibitionRelated phenoxy-piperidine derivatives show significant antimicrobial activityChloro and tert-butyl substituents may enhance membrane interaction
Anti-inflammatoryModulation of pro-inflammatory cytokinesReported for structural analogs with similar substituent patternsPosition of substituents may influence binding to inflammatory mediators
Histamine Receptor ModulationPotential H3 receptor antagonism/inverse agonismStudies on 4-oxypiperidine ethers demonstrate activity at histamine receptors Piperidine scaffold important for receptor recognition

Structure-Activity Relationships

The specific positioning of substituents in 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride likely influences its biological activity profile:

  • Piperidine Ring: Provides a basic nitrogen center that can interact with acidic residues in biological targets and influences the compound's basicity and distribution in biological systems

  • Phenoxy Linkage: Offers conformational flexibility and specific spatial arrangement of the aromatic portion relative to the piperidine ring

  • Tert-butyl Group at Position 4: Contributes hydrophobicity and steric bulk, potentially enhancing membrane permeability and providing specific hydrophobic interactions with binding pockets

  • Chlorine at Position 2: Adds electronic effects, potential for halogen bonding, and increased lipophilicity

  • Hydrochloride Salt Form: Improves water solubility while maintaining lipophilicity of the core structure, potentially enhancing bioavailability

Research Applications

Medicinal Chemistry Applications

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride represents a valuable scaffold for medicinal chemistry research, with potential applications including:

  • Drug Discovery Programs: As a potential lead compound or intermediate in the development of new therapeutic agents, particularly those targeting conditions where piperidine-based drugs have shown efficacy

  • Structure-Activity Relationship Studies: For investigating how positional isomerism affects biological activity in phenoxy-piperidine derivatives

  • Pharmacophore Development: Contributing to the understanding of essential structural features required for specific biological activities

Analytical Standards and Reference Materials

The compound may serve as an analytical standard for:

  • Chromatographic Analysis: Reference standard for HPLC, GC-MS, or LC-MS methods developed for the analysis of related compounds

  • Spectroscopic Characterization: Reference material for NMR, IR, and mass spectral libraries

  • Quality Control: Standard for pharmaceutical development and manufacturing processes involving related compounds

Current Research Status and Future Directions

Current Research Landscape

  • Piperidine Derivatives as Histamine Receptor Ligands: Recent research has explored 4-oxypiperidine ethers as histamine H3 receptor antagonists/inverse agonists, suggesting potential applications in neurological disorders

  • Antimicrobial Development: Related compounds have been investigated for their antimicrobial properties, highlighting potential applications in infectious disease research

  • Anti-inflammatory Agents: The modulation of inflammatory pathways by structurally similar compounds suggests potential applications in inflammatory conditions

Future Research Opportunities

Several promising directions for future research on 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride can be identified:

  • Comprehensive Characterization: Detailed physicochemical profiling including solubility, stability, and spectroscopic analysis

  • Comparative Biological Screening: Side-by-side testing with positional isomers to establish structure-activity relationships

  • Receptor Binding Studies: Investigation of specific interactions with potential biological targets, particularly histamine receptors and other G-protein coupled receptors

  • Optimization of Synthetic Routes: Development of efficient and scalable synthetic methods for the preparation of high-purity material

  • Derivatization Studies: Exploration of structural modifications to enhance specific biological activities or pharmacokinetic properties

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